

# A Comparative Spectroscopic Analysis of Methyl 2-cyano-3-methylbutanoate

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## Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectral properties is paramount for accurate identification, characterization, and quality control. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **Methyl 2-cyano-3-methylbutanoate** against related ester compounds, supported by experimental data and protocols.

## Executive Summary

**Methyl 2-cyano-3-methylbutanoate** is a nitrile-containing ester with characteristic spectral features. Its <sup>1</sup>H and <sup>13</sup>C NMR spectra are defined by the chemical shifts and coupling patterns of its methyl, methoxy, methine, and isopropyl protons and carbons. The IR spectrum is distinguished by the prominent absorption bands of the nitrile and carbonyl functional groups. This guide presents a comparative analysis of these spectral features with those of Ethyl 2-cyano-3-methylbutanoate and Methyl 2-cyanobutanoate to aid in the structural elucidation and differentiation of these similar molecules.

## Spectral Data Comparison

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **Methyl 2-cyano-3-methylbutanoate** and its analogs.

Table 1: <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Methyl 2-cyano-3-methylbutanoate	~3.8	s	-	-OCH3
	~3.5	d		-CH(CN)
	~2.3	m		-CH(CH3)2
	~1.1	d		-CH(CH3)2
Ethyl 2-cyano-3-methylbutanoate	~4.2	q	7.1	-OCH2CH3
	~3.5	d		-CH(CN)
	~2.3	m		-CH(CH3)2
	~1.3	t	7.1	-OCH2CH3
	~1.1	d		-CH(CH3)2
Methyl 2-cyanobutanoate	~3.8	s	-	-OCH3
	~3.6	t		-CH(CN)
	~1.9	m		-CH2CH3
	~1.0	t		-CH2CH3

Note: Predicted values for **Methyl 2-cyano-3-methylbutanoate** are denoted with '~'.

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Methyl 2-cyano-3-methylbutanoate	~165	C=O
~117	C $\equiv$ N	
~53	-OCH <sub>3</sub>	
~45	-CH(CN)	
~30	-CH(CH <sub>3</sub> ) <sub>2</sub>	
~20	-CH(CH <sub>3</sub> ) <sub>2</sub>	
Ethyl 2-cyano-3-methylbutanoate	164.9	C=O
117.0	C $\equiv$ N	
62.9	-OCH <sub>2</sub> -	
42.6	-CH(CN)	
30.3	-CH(CH <sub>3</sub> ) <sub>2</sub>	
20.6, 19.7	-CH(CH <sub>3</sub> ) <sub>2</sub>	
14.0	-OCH <sub>2</sub> CH <sub>3</sub>	
Methyl 2-cyanobutanoate	~168	C=O
~118	C $\equiv$ N	
~53	-OCH <sub>3</sub>	
~40	-CH(CN)	
~25	-CH <sub>2</sub> CH <sub>3</sub>	
~11	-CH <sub>2</sub> CH <sub>3</sub>	

Note: Predicted values for **Methyl 2-cyano-3-methylbutanoate** and Methyl 2-cyanobutanoate are denoted with '~'. A <sup>13</sup>C NMR spectrum for **Methyl 2-cyano-3-methylbutanoate** is available on PubChem, though detailed assignments are not provided[1].

Table 3: IR Spectral Data (cm-1)

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C}=\text{O})$	$\nu(\text{C}-\text{O})$
Methyl 2-cyano-3-methylbutanoate	~2240	~1745	~1250
Ethyl 2-cyano-3-methylbutanoate	2245	1748	1255
Methyl 2-cyanobutanoate	~2250	~1750	~1240

Note: Predicted values for **Methyl 2-cyano-3-methylbutanoate** and Methyl 2-cyanobutanoate are based on typical functional group absorption ranges.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

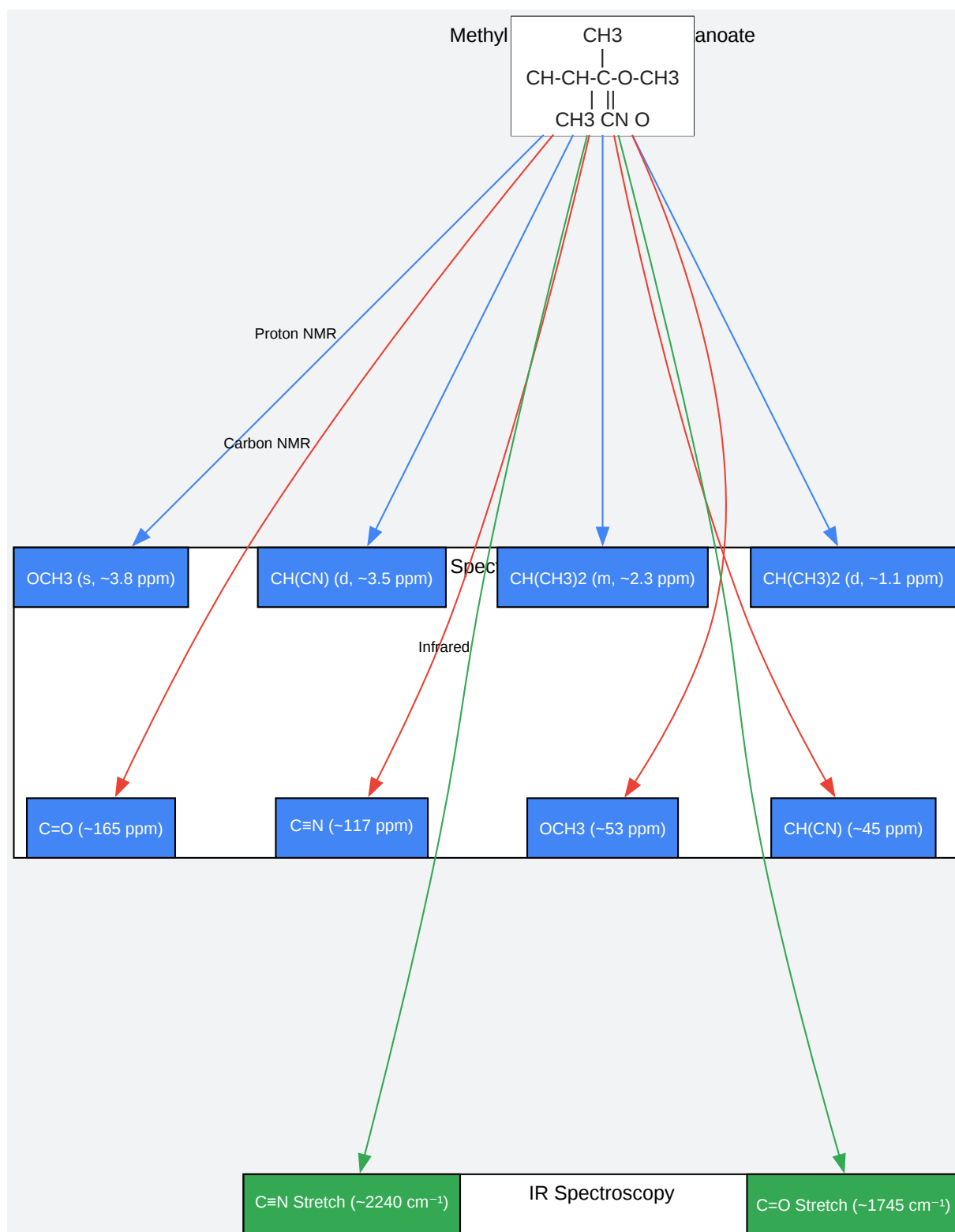
A sample of the compound (typically 5-20 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean NMR tube. The tube is then placed in the NMR spectrometer. For  $^1\text{H}$  NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For  $^{13}\text{C}$  NMR, a frequency of 75 or 100 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a solution is prepared by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), and a drop of this solution is placed on a single salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The prepared plates are then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of **Methyl 2-cyano-3-methylbutanoate** and its key spectral features.



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Caption: Correlation of **Methyl 2-cyano-3-methylbutanoate** structure with its NMR and IR spectral data.

## Conclusion

The NMR and IR spectra of **Methyl 2-cyano-3-methylbutanoate** provide a unique fingerprint for its identification. The  $^1\text{H}$  NMR spectrum is characterized by a singlet for the methoxy protons, a doublet for the alpha-proton, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The  $^{13}\text{C}$  NMR spectrum shows distinct signals for the carbonyl, nitrile, methoxy, and aliphatic carbons. The IR spectrum is dominated by strong absorptions for the nitrile and carbonyl groups. By comparing these spectral features with those of similar molecules like Ethyl 2-cyano-3-methylbutanoate and Methyl 2-cyanobutanoate, researchers can confidently distinguish between these compounds and verify the structure of their synthesized or isolated materials.

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## References

- 1. Methyl 2-cyano-3-methylbutanoate |  $\text{C}_7\text{H}_{11}\text{NO}_2$  | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]
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